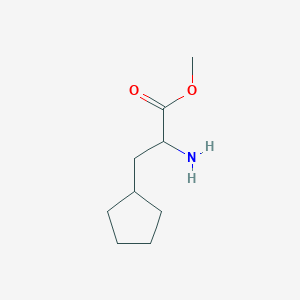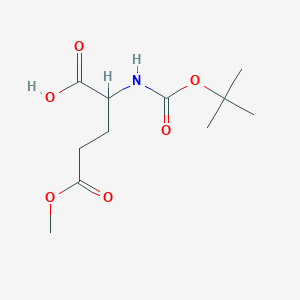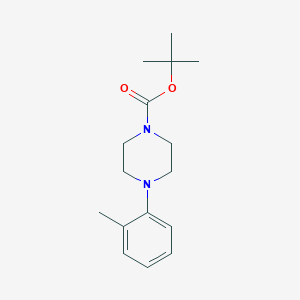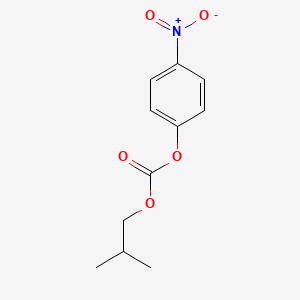
2-Fluoro-4-piperazinobenzoic Acid
Overview
Description
2-Fluoro-4-piperazinobenzoic Acid (CAS# 1121613-69-1) is a useful research chemical . It has a molecular weight of 224.23 and a molecular formula of C11H13FN2O2 .
Synthesis Analysis
A paper describes a facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol was applied for the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, which is a potentially important radioligand for Positron Emission Tomography (PET) .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-piperazinobenzoic Acid includes a piperazine ring attached to the 4th carbon of a benzoic acid group, with a fluorine atom attached to the 2nd carbon . The compound has a complexity of 256, a topological polar surface area of 52.6, and 2 rotatable bonds .Chemical Reactions Analysis
While specific chemical reactions involving 2-Fluoro-4-piperazinobenzoic Acid are not mentioned in the search results, general principles of chemical reactions can be applied. For example, as a benzoic acid derivative, it can participate in typical acid-base reactions .Physical And Chemical Properties Analysis
2-Fluoro-4-piperazinobenzoic Acid has a molecular weight of 224.23, a molecular formula of C11H13FN2O2, and a complexity of 256 . It has a topological polar surface area of 52.6, 2 rotatable bonds, 5 hydrogen bond acceptors, and 2 hydrogen bond donors .Scientific Research Applications
Pharmacological Studies
Fluperlapine, a compound with a fluoro-piperazinyl moiety similar to 2-Fluoro-4-piperazinobenzoic Acid, has been studied for its effects on the EEG and subjective mental and emotional state in healthy volunteers. Fluperlapine showed sedative effects similar to clozapine, marked by an increase in delta and theta and a decrease in alpha activity in the EEG, suggesting potential neuroleptic and sedative antidepressant properties (Matejcek et al., 1984).
Diagnostic Imaging
[F-18]DASA-23, a novel radiopharmaceutical developed for non-invasive measurement of pyruvate kinase M2 levels in glioma by positron emission tomography (PET), includes a fluoro-piperazinyl component. This study demonstrates the potential of such compounds in the imaging of tumors, highlighting their utility in delineating low-grade and high-grade gliomas based on aberrantly expressed PKM2, a key enzyme in glycolysis and tumor metabolism (Patel et al., 2019).
Antibiotic Resistance Studies
Research involving fluoroquinolones, which share the fluoro-piperazinyl motif, has contributed to understanding bacterial resistance mechanisms. Studies have examined the impact of hospital-wide antibiotic use and invasive procedures on the resistance of bacterial strains, such as Pseudomonas aeruginosa, to fluoroquinolones and other antibiotics (Jacoby et al., 2010). These studies are crucial for developing strategies to combat antibiotic resistance.
Neuropharmacological Effects
Compounds like astemizole, with fluoro-piperazinyl structures, have been investigated for their impact on driving ability and the safe operation of machinery. Such studies provide insights into the neuropharmacological effects and safety profiles of these compounds, which could extend to 2-Fluoro-4-piperazinobenzoic Acid analogs (Moser et al., 1983).
Future Directions
As a research chemical, 2-Fluoro-4-piperazinobenzoic Acid has potential for various applications depending on the research context . Its use in the synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid, a potentially important radioligand for PET, suggests potential future directions in medical imaging research .
properties
IUPAC Name |
2-fluoro-4-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c12-10-7-8(1-2-9(10)11(15)16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTCFAZOXFQJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-piperazinobenzoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(7-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3082233.png)



![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3082258.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)





